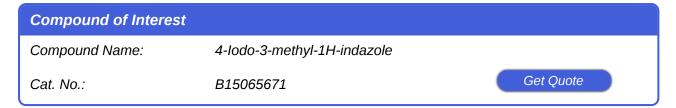


A Technical Guide to 4-lodo-3-methyl-1H-indazole

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties, a representative synthetic protocol, and the potential biological context of **4-lodo-3-methyl-1H-indazole**. This information is intended to support research and development efforts involving this class of heterocyclic compounds.

Core Compound Data

The fundamental chemical and physical properties of **4-lodo-3-methyl-1H-indazole** are summarized below. The molecular weight is calculated based on its chemical formula, C₈H₇IN₂. Data for related isomers, such as 3-iodo-4-methyl-1H-indazole and 6-iodo-3-methyl-1H-indazole, suggest a molecular weight of approximately 258.06 g/mol .[1][2]



Property	Value
Molecular Formula	C ₈ H ₇ IN ₂
Molecular Weight	258.06 g/mol
Isomeric MW	258.0591 g/mol (3-iodo-4-methyl-1H-indazole) [1]
Physical Form	Solid (Predicted)[1]
Purity (Typical)	≥97% (Typical for related compounds)[1][2]
InChI Key (Isomer)	PXSVQQMMVAVJNA-UHFFFAOYSA-N (3-iodo- 4-methyl-1H-indazole)[1]

Experimental Protocols

While a specific protocol for the synthesis of **4-lodo-3-methyl-1H-indazole** is not detailed in the provided literature, a representative methodology can be adapted from established procedures for the iodination of indazoles. The following protocol is based on the direct iodination of a related indazole scaffold.[3]

Protocol: Synthesis of 4-lodo-3-methyl-1H-indazole

Objective: To synthesize **4-lodo-3-methyl-1H-indazole** via direct iodination of 3-methyl-1H-indazole.

Materials:

- 3-methyl-1H-indazole
- N,N-Dimethylformamide (DMF)
- Potassium hydroxide (KOH)
- Iodine (I₂)
- Sodium thiosulfate (Na₂S₂O₃)



- Potassium carbonate (K₂CO₃)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Preparation: In a round-bottom flask, dissolve 3-methyl-1H-indazole (1.0 eq.) in anhydrous DMF.
- Basification: Add powdered potassium hydroxide (2.0 eq.) to the solution and stir at room temperature for 30 minutes.
- Iodination: Prepare a solution of iodine (1.5 eq.) in DMF. Add this solution dropwise to the reaction mixture at room temperature. Allow the reaction to stir for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]
- Quenching: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine.[3]
- Extraction: Extract the aqueous mixture three times with ethyl acetate.
- Washing: Combine the organic layers and wash with water, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the final compound.
- Characterization: Confirm the structure and purity of the resulting 4-lodo-3-methyl-1H-indazole using NMR spectroscopy and mass spectrometry.[4]

Logical & Biological Pathway Visualizations



The following diagrams illustrate a typical experimental workflow for compound synthesis and a representative biological pathway relevant to indazole derivatives. The indazole scaffold is a key component in many small molecules developed as kinase inhibitors for diseases like cancer.[3][5]



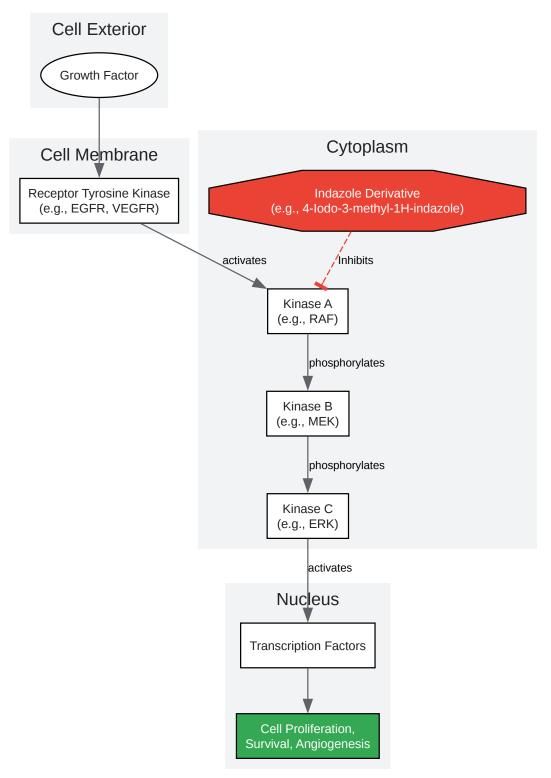
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Caption: A logical workflow for the synthesis and analysis of **4-lodo-3-methyl-1H-indazole**.

Indazole derivatives are known to exhibit a wide range of biological activities and have been investigated as inhibitors of various signaling pathways, particularly kinase cascades involved in cell proliferation and survival.[3][6]



Representative Kinase Signaling Pathway



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Caption: A generic kinase cascade often targeted by indazole-based therapeutic agents.



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